1-(4-chlorophenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)cyclopentanecarboxamide

Anticancer Cancer Cell Proliferation Cytotoxicity

1-(4-Chlorophenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)cyclopentanecarboxamide (CAS 2034467-81-5) is a synthetic small molecule with the molecular formula C22H21ClN2O2 and a molecular weight of approximately 394.87 g/mol. Its structure incorporates a cyclopentanecarboxamide core linked to a 4-chlorophenyl group and a 5-(furan-3-yl)pyridin-3-yl methyl moiety.

Molecular Formula C22H21ClN2O2
Molecular Weight 380.87
CAS No. 2034467-81-5
Cat. No. B2419045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-chlorophenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)cyclopentanecarboxamide
CAS2034467-81-5
Molecular FormulaC22H21ClN2O2
Molecular Weight380.87
Structural Identifiers
SMILESC1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NCC3=CC(=CN=C3)C4=COC=C4
InChIInChI=1S/C22H21ClN2O2/c23-20-5-3-19(4-6-20)22(8-1-2-9-22)21(26)25-13-16-11-18(14-24-12-16)17-7-10-27-15-17/h3-7,10-12,14-15H,1-2,8-9,13H2,(H,25,26)
InChIKeyGGYXZYWYWZYEJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Chlorophenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)cyclopentanecarboxamide (CAS 2034467-81-5): Chemical Identity and Procurement Baseline


1-(4-Chlorophenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)cyclopentanecarboxamide (CAS 2034467-81-5) is a synthetic small molecule with the molecular formula C22H21ClN2O2 and a molecular weight of approximately 394.87 g/mol. Its structure incorporates a cyclopentanecarboxamide core linked to a 4-chlorophenyl group and a 5-(furan-3-yl)pyridin-3-yl methyl moiety . The compound belongs to a broader class of cyclopentanecarboxamide derivatives that have been explored in patent literature for therapeutic applications, including as fatty acid synthase (FAS) inhibitors [1]. A foundational patent describing cyclopentanecarboxamide derivatives and their medical use establishes the structural template from which this specific analog is derived [1].

Why 1-(4-Chlorophenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)cyclopentanecarboxamide Cannot Be Substituted


Generic substitution within the cyclopentanecarboxamide class is not scientifically valid because minor structural variations lead to profound differences in biological activity. For instance, the position of the furan attachment (2-yl vs 3-yl) and the pyridine substitution pattern (5-position vs 6-position) create distinct regioisomers such as 1-(4-chlorophenyl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)cyclopentanecarboxamide and 1-(4-chlorophenyl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)cyclopentanecarboxamide . Patent literature explicitly demonstrates that within related cyclopentanecarboxamide series, SAR at specific positions can shift IC50 values from sub-micromolar to >100 µM or render a compound completely inactive [1]. Therefore, procurement of the exact CAS 2034467-81-5 compound, rather than a near analog, is critical for ensuring experimental reproducibility and correct target engagement. The following sections provide the limited available quantitative differentiation evidence.

Quantitative Differentiation Evidence for 1-(4-Chlorophenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)cyclopentanecarboxamide


Comparative Anticancer Potency: CAS 2034467-81-5 vs In-Class Analogs

Limited primary data suggests the compound may exhibit anticancer activity with an IC50 value <10 µM in certain in vitro models . However, this information originates from a vendor datasheet and cannot be verified against a specific assay, cell line, or comparator compound, thus failing the core evidence admission rules. No direct head-to-head comparison data with the closest analogs (e.g., furan-2-yl or pyridin-6-yl regioisomers) are available from primary literature or patents. As a result, this evidence is downgraded to 'Supporting evidence' and should not be used for procurement decisions.

Anticancer Cancer Cell Proliferation Cytotoxicity

Antimicrobial Activity Profile: Limited and Non-Comparative Data

A vendor datasheet indicates the compound is effective against E. coli and S. aureus, but no MIC values, assay conditions, or comparator data (e.g., standard antibiotics or in-class analogs) are provided . This information does not meet the minimum requirements for core evidence and is therefore classified as 'Supporting evidence'. Procurement decisions cannot be based on this unsubstantiated claim.

Antimicrobial E. coli S. aureus

Structural Selectivity Potential: Furanyl and Pyridinyl Regioisomer Differentiation

The compound's unique substitution pattern—specifically the furan-3-yl group at the pyridine 5-position—distinguishes it from analogs bearing furan-2-yl groups or pyridin-6-yl linkages. Within the broader furopyridine kinase inhibitor class, such regioisomeric differences profoundly impact target binding and selectivity [1]. For example, patent literature on furo[3,2-b]pyridines demonstrates that substitution at position 5 is critical for protein kinase inhibition [1]. While no direct binding data exist for CAS 2034467-81-5 itself, a structurally related N-((5-(furan-3-yl)pyridin-3-yl)methyl)cyclopentanecarboxamide derivative (lacking the 4-chlorophenyl group) has been reported as a dual BMX/BTK inhibitor with IC50 values in the low nanomolar range . This suggests that the 5-(furan-3-yl)pyridin-3-yl scaffold confers kinase targeting capability, which may be modulated by the 4-chlorophenyl substituent present in the target compound.

Kinase Inhibition Receptor Binding Regioisomer Selectivity

Application Scenarios for 1-(4-Chlorophenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)cyclopentanecarboxamide Based on Available Evidence


Exploratory Medicinal Chemistry and Kinase Profiling

Based on class-level inference from related furopyridine kinase inhibitors, this compound may be suitable for exploratory kinase selectivity panels, particularly against BMX and BTK. Researchers should conduct their own head-to-head comparisons with regioisomeric analogs (e.g., furan-2-yl or 6-substituted pyridine variants) to establish its differentiation profile [REFS-3 from Section 3].

SAR Studies on Cyclopentanecarboxamide Derivatives

The compound can serve as a reference point in structure-activity relationship (SAR) studies investigating the impact of 4-chlorophenyl substitution and furan-3-yl attachment on biological activity, given the established SAR trends in related series showing that minor structural changes can shift IC50 values by orders of magnitude [REFS-4 from Section 2].

In Vitro Anticancer Screening (Preliminary)

If verified cytotoxicity data emerge from peer-reviewed sources, the compound could be evaluated in standardized NCI-60 or similar cancer cell line panels. At present, any such use must be considered preliminary and requires independent validation, as the only available data (IC50 <10 µM) lacks assay context and comparator benchmarks [REFS-1 from Section 3].

Quote Request

Request a Quote for 1-(4-chlorophenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)cyclopentanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.